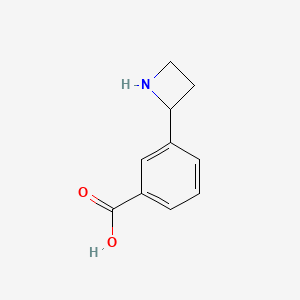

3-(Azetidin-2-yl)benzoic acid

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic and Medicinal Chemistry

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in drug discovery. researchgate.netvulcanchem.com This designation is reserved for molecular frameworks that are able to provide ligands for more than one type of biological target, appearing frequently in successful drugs. The significance of the azetidine ring stems from several key properties.

Firstly, it introduces conformational rigidity into a molecule. researchgate.net This is a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The ring-strain energy of azetidine (approximately 25.2 kcal/mol) is significant, contributing to its defined three-dimensional structure, yet the ring possesses reasonable chemical stability for practical application in synthesis and within a biological environment. researchgate.net

Secondly, azetidines serve as valuable bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. They are often used to replace other cyclic structures like pyrrolidines, piperidines, morpholines, or even aromatic rings to improve a compound's physicochemical properties. researchgate.net This can lead to enhanced solubility, metabolic stability, and cell permeability, which are critical for a drug candidate's success. The introduction of the sp³-rich azetidine ring can increase the three-dimensional character of a molecule, a strategy often employed to escape the "flatland" of planar aromatic compounds that can be prone to promiscuous binding and poor pharmacokinetic profiles.

The utility of this scaffold is evidenced by its presence in a number of approved drugs and clinical candidates, demonstrating its acceptance and importance in therapeutic development. researchgate.net

Table 1: Examples of Bioactive Compounds Containing the Azetidine Scaffold

| Compound Name | Therapeutic Area/Target |

|---|---|

| Azelnidipine | Antihypertensive |

| Cobimetinib | Anticancer (MEK inhibitor) |

| Bazedoxifene | Osteoporosis |

Historical Development and Isolation of Azetidine Carboxylic Acid Derivatives

The history of azetidine carboxylic acids is rooted in natural product chemistry. The parent compound of this family, L-azetidine-2-carboxylic acid, was first isolated in 1955 from the lily of the valley (Convallaria majalis), a member of the Liliaceae family. nih.gov This discovery marked the first identification of a naturally occurring azetidine derivative. nih.gov

Subsequent research found that L-azetidine-2-carboxylic acid is also a constituent of other plants, including sugar beets (Beta vulgaris). nih.gov Its presence in the food chain, particularly through byproducts of sugar beet processing used as livestock feed, has been a subject of study. nih.gov The biological significance of L-azetidine-2-carboxylic acid lies in its role as a toxic mimic of the proteinogenic amino acid proline. nih.govnih.gov Due to its structural similarity, it can be mistakenly incorporated into proteins during synthesis, leading to altered protein structure and function, a phenomenon known as proteotoxic stress. nih.govnih.gov

The intriguing biological activity and the unique strained ring system of azetidine-2-carboxylic acid spurred the development of synthetic methods to access it and its derivatives. Early synthetic routes were often multi-step processes. acs.org Over the years, more efficient and stereoselective synthetic strategies have been developed, starting from various precursors and employing techniques like intramolecular cyclization, allowing for the creation of a diverse range of functionalized azetidine building blocks for research. acs.org

Rationale for Advanced Research on 3-(Azetidin-2-yl)benzoic Acid as a Privileged Scaffold

The focus on this compound as a specific target for advanced research stems from a logical combination of established medicinal chemistry principles. While direct literature detailing the specific advantages of this exact isomer is sparse, the rationale can be constructed by analyzing its structure. The molecule combines the validated azetidine-2-carboxylic acid framework with a benzoic acid moiety, a classic pharmacophore present in many drugs.

The key motivations for its investigation include:

Conformationally Constrained Proline Mimic : The azetidin-2-yl portion serves as a rigid analogue of proline. nih.gov Incorporating this unit can help to lock a molecule into a specific conformation that is optimal for binding to a target protein, which is a common strategy for enhancing potency and selectivity.

Bioisosteric Replacement and Property Modulation : The entire scaffold can be viewed as a sophisticated building block for drug design. The benzoic acid group provides a crucial anchor point for interacting with biological targets, often through hydrogen bonding or ionic interactions. The azetidine ring introduces desirable three-dimensionality, which can improve aqueous solubility and other pharmacokinetic properties compared to more planar, aromatic analogues. acs.org

Strategic Vector for Chemical Exploration : The substitution pattern is critical. The choice of a meta-substituted benzoic acid (3-position) over its ortho or para isomers provides a distinct directional vector for attaching other parts of the molecule. In drug discovery, exploring such positional isomers is a fundamental strategy to fine-tune the orientation of substituents to match the topology of a target's binding site. This allows chemists to systematically probe the chemical space around the core scaffold to optimize biological activity and drug-like properties. The combination of the rigid azetidine and the specific 3-benzoic acid substitution creates a unique, three-dimensional scaffold that can present functional groups in a well-defined spatial arrangement, making it a privileged fragment for library synthesis and lead optimization. nih.gov

In essence, this compound represents a pre-validated, conformationally restricted building block that offers a unique geometric presentation of a key carboxylic acid functional group, making it a highly attractive scaffold for the development of new generations of targeted therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

3-(azetidin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNDFGBYZVDAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Azetidin 2 Yl Benzoic Acid and Complex Derivatives

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine ring is the cornerstone of synthesizing molecules like 3-(Azetidin-2-yl)benzoic acid. Methodologies for this purpose are broadly categorized into intramolecular cyclization and cycloaddition reactions.

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule that contains all the necessary atoms for the ring.

One of the most established methods for constructing the azetidine ring is through intramolecular SN2 reactions. nih.gov This strategy relies on a nitrogen nucleophile attacking an electrophilic carbon atom within the same molecule, displacing a leaving group to form the cyclic structure. nih.govrsc.org In the context of synthesizing a precursor to this compound, a suitable linear substrate would contain a nitrogen atom and a carbon atom at the gamma-position bearing a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). nih.govfrontiersin.org

The general mechanism involves the deprotonation of an amine or the use of a primary amine which then acts as a nucleophile. This nitrogen atom attacks the carbon with the leaving group, leading to the formation of the four-membered ring. The efficiency of this reaction is influenced by factors such as the nature of the leaving group, the solvent, and the base used.

Table 1: Common Leaving Groups in Intramolecular SN2 Azetidine Synthesis

| Leaving Group | Chemical Formula | Typical Reaction Conditions |

|---|---|---|

| Tosylate | C₇H₇SO₃⁻ | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |

| Mesylate | CH₃SO₃⁻ | Base (e.g., Et₃N), Aprotic Solvent (e.g., CH₂Cl₂) |

| Bromide | Br⁻ | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., Acetonitrile) |

The reductive cyclization of β-haloalkylimines presents another pathway for the synthesis of the azetidine ring. magtech.com.cn This method involves the formation of an imine from a suitable β-haloketone and an amine. The subsequent reduction of the imine group, often with a hydride reagent, is coupled with the cyclization event where the nitrogen atom displaces the halide. This approach is advantageous as it allows for the introduction of substituents on the azetidine ring based on the structure of the initial ketone and amine. For the synthesis of a this compound derivative, the starting materials could be functionalized with the benzoic acid moiety.

A more recent and powerful strategy for azetidine synthesis is the intramolecular aminolysis of epoxides. nih.govfrontiersin.org This method involves the ring-opening of an epoxide by an internal amine nucleophile. The regioselectivity of the epoxide opening is a critical factor, and it can be controlled to favor the formation of the four-membered azetidine ring over other potential products like five-membered pyrrolidines. frontiersin.org

Recent research has demonstrated that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgnih.gov This catalytic system has shown tolerance for various functional groups, which is a significant advantage for the synthesis of complex molecules. nih.govnih.gov The reaction proceeds via a C3-selective intramolecular aminolysis, leading to the desired azetidine product. frontiersin.org This method provides an alternative to traditional SN2 reactions and can be applied to substrates with adjacent carbonyl groups, which could serve as useful scaffolds for further functionalization. nih.govfrontiersin.org

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a Model cis-3,4-Epoxy Amine

| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Azetidine (%) |

|---|---|---|---|---|

| 1 | 1,2-dichloroethane (DCE) | Reflux | 2.5 | 81 |

| 2 | Benzene (B151609) (PhH) | Reflux | 2.5 | 65 |

Data derived from a study on a model substrate, demonstrating the effect of solvent on yield. frontiersin.org

Cycloaddition reactions offer a direct and efficient route to the azetidine core by forming two new bonds in a single step. These reactions are particularly useful for creating highly functionalized and stereochemically complex azetidines.

The intermolecular [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a powerful method for synthesizing azetidines. rsc.orgresearchgate.net This reaction involves the photochemical excitation of an imine, which then reacts with an alkene to form the four-membered ring. rsc.org Historically, this reaction often required the use of UV light and was limited to specific types of imines to prevent competing side reactions. rsc.orgresearchgate.net

Recent advancements have led to the development of visible-light-mediated intermolecular aza Paternò-Büchi reactions. springernature.comnih.gov These methods often utilize a photocatalyst, such as an iridium complex, to activate the imine substrate via triplet energy transfer. rsc.org One notable approach uses 2-isoxazoline-3-carboxylates as oxime precursors, which can undergo [2+2] cycloaddition with a wide variety of alkenes under mild conditions. nih.govrsc.org This strategy is characterized by its operational simplicity and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available starting materials. springernature.comnih.gov The resulting azetidine products can often be readily deprotected, providing access to the free azetidine core, which is highly desirable in medicinal chemistry. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Cycloaddition Reactions in Azetidine Synthesis

Asymmetric Copper(I)-Catalyzed [3+1]-Cycloaddition with Metallo-Enolcarbenes

A powerful strategy for the enantioselective synthesis of substituted azetidines is the copper(I)-catalyzed [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides. nih.govnih.gov This method allows for the construction of chiral tetrasubstituted azetidine-2-carboxylic acid derivatives with high levels of stereocontrol. nih.govresearchgate.net The reaction proceeds by the in situ generation of a Z-metallo-enolcarbene from a silyl-protected Z-γ-substituted enoldiazoacetate, catalyzed by a chiral copper(I) complex. nih.gov This intermediate then undergoes a [3+1]-cycloaddition with an N-arylimido sulfur ylide to form the corresponding donor-acceptor azetine. nih.gov

The proposed mechanism involves the nucleophilic attack of the imido-sulfur ylide on the copper-carbene complex. thieme-connect.com Subsequent hydrogenation of the resulting chiral azetine, often using a palladium on carbon (Pd/C) catalyst, yields the all-cis stereoisomer of the tetrasubstituted azetidine-2-carboxylate. nih.govresearchgate.net This hydrogenation step is highly diastereoselective, with the hydrogen adding from the less sterically hindered face of the azetine ring. thieme-connect.com The use of chiral sabox copper(I) catalysts has been shown to be effective in achieving high enantioselectivity in the initial cycloaddition step. nih.govnih.gov

| Entry | R Group (Enoldiazoacetate) | Aryl Group (Imido-Sulfur Ylide) | Yield (%) | ee (%) |

| 1 | Methyl | 4-Fluorophenyl | 96 | 99 |

| 2 | Ethyl | 4-Methoxyphenyl | 92 | 98 |

| 3 | Isopropyl | Phenyl | 85 | 97 |

| 4 | Phenyl | 3-Chlorophenyl | 88 | 99 |

This table presents a selection of substrates and results for the asymmetric copper(I)-catalyzed [3+1]-cycloaddition to form chiral azetines, the precursors to saturated azetidines. nih.govnih.gov

Ring Contraction and Expansion Methodologies for Azetidine Scaffolds

The inherent ring strain of azetidines makes their synthesis challenging, but methodologies involving ring contraction of larger rings or ring expansion of smaller rings provide viable synthetic routes. rsc.org

One notable ring contraction method is the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This one-pot reaction, typically mediated by a base like potassium carbonate, allows for the incorporation of various nucleophiles (alcohols, phenols, anilines) to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org The mechanism is proposed to involve a nucleophilic attack on the amide carbonyl, followed by N-C(O) cleavage and subsequent intramolecular SN2 cyclization, resulting in the contracted azetidine ring. rsc.org

Conversely, ring expansion strategies offer another avenue to azetidine scaffolds. The expansion of aziridines, the three-membered ring congeners of azetidines, can be achieved by reaction with dimethylsulfoxonium methylide. organic-chemistry.org Another advanced ring expansion approach involves the strain-release functionalization of azabicyclo[1.1.0]butanes. organic-chemistry.orgthieme-connect.de The high ring strain of the azabicyclo[1.1.0]butane system allows for its reaction with organometallic reagents or through dual copper/photoredox catalysis to generate functionalized azetidines. organic-chemistry.orgthieme-connect.de For instance, the generation of an azabicyclo[1.1.0]butyl lithium species, followed by trapping with a boronic ester and subsequent 1,2-migration, leads to the formation of N-H azetidines. organic-chemistry.org

| Precursor Type | Methodology | Key Reagents | Resulting Azetidine Type |

| α-bromo N-sulfonylpyrrolidinone | Ring Contraction | K2CO3, Nucleophile (e.g., ROH) | α-carbonylated N-sulfonylazetidines |

| N-sulfonylaziridine | Ring Expansion | Dimethylsulfoxonium methylide | 1-arenesulfonylazetidines |

| Azabicyclo[1.1.0]butane | Ring Expansion | Organolithium, Boronic ester | N-H azetidines |

This table summarizes key ring contraction and expansion methodologies for the synthesis of azetidine scaffolds.

Transformation of Functional Groups on Pre-formed Azetidine Systems

Once the azetidine ring is constructed, further diversification can be achieved by transforming existing functional groups. This approach is valuable for creating a library of derivatives from a common intermediate. nih.gov A versatile starting point is the 2-cyano azetidine, which can be prepared from β-amino alcohols. nih.gov The cyano group serves as a handle for various transformations.

For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to key functionalities for further coupling reactions. Additionally, the nitrogen atom of the azetidine ring can be functionalized. N-alkylation with reagents like allyl bromide, followed by ring-closing metathesis using a catalyst such as Grubbs' first-generation catalyst, can be used to construct fused bicyclic systems, such as azetidine-fused eight-membered rings. nih.gov Subsequent transformations, like the removal of protecting groups and selective reduction of newly formed double bonds, yield the final complex scaffold. nih.gov These multi-step sequences demonstrate how a pre-formed azetidine can be elaborated into more complex and structurally diverse molecules. nih.gov

Benzoic Acid Moiety Introduction and Selective Functionalization

The benzoic acid portion of the target molecule also requires precise synthetic control to achieve the desired substitution pattern.

Site-Selective C-H Functionalization of Benzoic Acid Derivatives

Direct C-H functionalization of benzoic acids is a powerful tool for step-economical synthesis. nih.govresearchgate.net While ortho-C-H functionalization has been extensively studied, achieving meta-selectivity has been a significant challenge, as benzoic acids are generally deactivated towards electrophilic aromatic substitution. nih.govnih.gov

Recent advances have demonstrated that transition-metal catalysis can overcome this challenge. By employing a nitrile-based sulfonamide template, palladium(II)-catalyzed meta-C-H olefination of a broad range of benzoic acid derivatives has been achieved, using molecular oxygen as the terminal oxidant. researchgate.netnih.gov This method provides a general approach to meta-functionalization, regardless of the electronic properties of the substituents on the benzoic acid ring. nih.gov The directing group coordinates to the metal center, positioning the catalyst to activate a specific C-H bond, thereby controlling the site-selectivity of the reaction. rsc.org

Transition-Metal Catalysis for Benzoic Acid Derivatization

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been widely applied to the derivatization of benzoic acids. researchgate.net Palladium catalysts are particularly prominent in this area. rsc.org For example, palladium-catalyzed ortho-arylation of benzoic acids can be achieved using aryl iodides or aryl chlorides as coupling partners. rsc.org Similarly, rhodium catalysts have been employed for the annulation of benzoic acids with alkynes to synthesize isocoumarins, where the regioselectivity can be influenced by substituents on the benzoic acid ring. mdpi.com

Gold(I) catalysis has also been utilized in the intramolecular hydrocarboxylation of alkyne-containing benzoic acids to form lactones. mdpi.com These methods highlight the versatility of transition metals in facilitating a wide range of transformations on the benzoic acid scaffold, including C-C and C-O bond formation. researchgate.netmdpi.com

| Metal Catalyst | Transformation | Coupling Partner | Position Functionalized |

| Palladium(II) | Olefination | Alkenes | meta |

| Palladium(II) | Arylation | Aryl halides/boronic acids | ortho |

| Rhodium(III) | Annulation | Alkynes | ortho |

| Gold(I) | Hydrocarboxylation | Internal alkyne | ortho |

This table showcases various transition-metal catalyzed derivatizations of benzoic acid.

Advanced Coupling Reactions for Azetidine-Benzoic Acid Linkage

Connecting the pre-formed azetidine and benzoic acid moieties is a critical step in the synthesis of this compound. This can be achieved through various advanced coupling reactions. One effective strategy involves an intramolecular C-N bond formation.

For instance, a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction can be employed. mdpi.com In this approach, a 1-(2-bromobenzyl)azetidine-2-carboxamide undergoes an intramolecular cyclization to form an azetidine-fused 1,4-diazepine derivative. mdpi.com While this specific example leads to a fused system, the underlying principle of copper-catalyzed C-N bond formation between an aryl halide (on the benzoic acid precursor) and the azetidine nitrogen is a viable strategy for linking the two fragments. Subsequent manipulation of the linking group would be necessary to arrive at the final target structure. This type of reaction is advantageous as it often proceeds under mild conditions and can tolerate a variety of functional groups. mdpi.com

Enantioselective Synthesis of Chiral this compound Derivatives

The creation of specific stereoisomers of this compound derivatives is crucial for their application in pharmaceuticals and other fields, as different enantiomers can exhibit vastly different biological activities. Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate.

Asymmetric Catalysis in Azetidine Carboxylic Acid Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral azetidine carboxylic acid precursors.

Rhodium-catalyzed asymmetric hydrogenation is a prominent method for producing chiral amino acids and their derivatives. rsc.org For instance, N-aryl β-enamino esters can be hydrogenated using a Rh-TangPhos catalyst to yield N-aryl β-amino esters with high conversions and up to 96.3% enantiomeric excess (ee). nih.gov Similarly, rhodium complexes with chiral phosphine (B1218219) ligands like DuPhos are effective for the enantioselective hydrogenation of α,β-unsaturated carboxylic acids. wiley-vch.de

Copper-catalyzed reactions also provide a versatile route to chiral azetidines. The enantioselective difunctionalization of azetines through copper-catalyzed boryl allylation allows for the installation of both boryl and allyl groups with the creation of two new stereogenic centers, often with complete regio-, enantio-, and diastereoselectivity. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based systems and is often associated with milder reaction conditions and lower toxicity. greyhoundchrom.com Chiral phase-transfer catalysts, for example, have been employed in the enantioselective synthesis of spirocyclic azetidine oxindoles, achieving enantiomeric ratios up to 2:98. nih.gov

Gold-catalyzed reactions have also been utilized in the synthesis of chiral azetidin-3-ones. A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to these valuable intermediates. nih.gov

| Catalyst System | Substrate Type | Product Type | Enantioselectivity (ee/er) |

| Rh-TangPhos | N-aryl β-enamino esters | N-aryl β-amino esters | Up to 96.3% ee |

| Rh/bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyls | α-chiral cyclic lactones/lactams | Up to 99% ee |

| Copper/Bisphosphine | Azetines | 2,3-disubstituted azetidines | Complete enantioselectivity |

| SF5-containing chiral cation phase-transfer catalyst | N-(3-chloropropyl)oxindoles | Spirocyclic azetidine oxindoles | Up to 2:98 er |

| Gold(I) catalyst | Chiral N-propargylsulfonamides | Azetidin-3-ones | >98% ee |

Chiral Auxiliary and Resolution Techniques

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

For the asymmetric synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogs, the camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime has been used as a chiral auxiliary in a zinc-mediated asymmetric addition of allylic halides. nih.gov Another effective chiral auxiliary is (R)-t-butanesulfinamide, which allows for the preparation of chiral N-propargylsulfinamides with excellent diastereoselectivities. These intermediates can then be converted to chiral azetidin-3-ones. nih.gov

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization. The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids have been prepared through the resolution of the corresponding racemates using (S)-4-benzyl-2-oxazolidinone as the resolving agent. researchgate.net

| Method | Chiral Reagent | Substrate | Product | Stereochemical Outcome |

| Chiral Auxiliary | Camphor sultam derivative | Glyoxylic acid O-benzyl oxime | L-azetidine-2-carboxylic acid analogs | Enantiopure products |

| Chiral Auxiliary | (R)-t-butanesulfinamide | Propargyl amines | Chiral N-propargylsulfinamides | Excellent diastereoselectivity |

| Resolution | (S)-4-benzyl-2-oxazolidinone | Racemic 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic esters | Enantiomerically pure 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids | Isolation of pure diastereomers |

Diastereoselective Approaches to Azetidine Scaffolds

Diastereoselective synthesis aims to form a specific diastereomer from a substrate that already contains a stereocenter or from a reaction that creates multiple stereocenters in a controlled manner.

The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for the synthesis of β-lactams (azetidin-2-ones), and the stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents. researchgate.net The diastereoselectivity of this reaction is a critical aspect in the synthesis of biologically active compounds. researchgate.net

Photochemical [2+2] cycloadditions, known as aza Paternò–Büchi reactions, provide a direct route to functionalized azetidines from imines and alkenes. rsc.org Visible-light-mediated intermolecular [2+2] photocycloadditions have been developed, offering a mild and general protocol for azetidine synthesis. researchgate.netspringernature.comchemrxiv.org The stereoselectivity of these reactions can be influenced by the steric properties of the reactants. rsc.org

Another diastereoselective approach involves a grind-promoted solvent-free Michael addition followed by an oxidative cyclization of 2-aminomalonates and chalcones, which affords highly functionalized azetidines with excellent diastereoselectivities. acs.org Additionally, the use of chiral N-acyloxazolidinones as chiral auxiliaries can lead to highly diastereoselective alkylation reactions in the synthesis of β-substituted β-amino acids, which can be precursors to functionalized azetidines. researchgate.net

| Reaction Type | Reactants | Key Features | Diastereoselectivity |

| Staudinger Reaction | Ketenes and imines | Formation of β-lactam ring | Dependent on substituents and conditions |

| Aza Paternò–Büchi Reaction | Imines and alkenes | Photochemical [2+2] cycloaddition | Can be highly diastereoselective |

| Michael Addition/Oxidative Cyclization | 2-aminomalonates and chalcones | Grind-promoted, solvent-free | Excellent diastereoselectivities |

| Aldol Addition | N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one and aryl aldehydes | Use of a chiral auxiliary | Good diastereoselectivity (73:27 - 97:3 dr) |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Azetidin 2 Yl Benzoic Acid

X-ray Crystallographic Analysis for Conformation and Packing of Azetidine-Benzoic Acid Derivatives

While a specific crystal structure for 3-(Azetidin-2-yl)benzoic acid is not available in the cited literature, analysis of related compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. The study of azetidine-carboxylic acid derivatives and substituted benzoic acids reveals key structural motifs that would be expected in the title compound.

The crystal structure of L-azetidine-2-carboxylic acid, a foundational analog, has been reported and provides a basis for understanding the conformation of the four-membered azetidine (B1206935) ring. acs.org This ring is known for its considerable strain, which influences its geometry and the bond angles of its substituents. researchgate.net In derivatives, the azetidine ring is not perfectly planar, and its pucker is a critical conformational feature.

On the other hand, the benzoic acid moiety typically engages in strong hydrogen bonding. In the crystal structure of a related compound, 3-(Acetylamino)benzoic acid, molecules form layers held together by N—H···O and O—H···O hydrogen bonds. researchgate.net A common feature in the crystal packing of many carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact. It is highly probable that this compound would exhibit similar intermolecular interactions, involving the carboxylic acid group and the secondary amine of the azetidine ring, leading to the formation of extensive hydrogen-bonded networks. The dihedral angle between the aromatic ring and the carboxylic acid group is another important parameter, which was found to be 6.5 (3)° in 3-(Acetylamino)benzoic acid. researchgate.net

Table 1: Crystallographic Data for 3-(Acetylamino)benzoic acid researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9522 (15) |

| b (Å) | 21.321 (7) |

| c (Å) | 9.919 (3) |

| β (°) | 93.393 (8) |

| Volume (ų) | 837.1 (5) |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of this compound in solution. Although specific experimental spectra for this compound are not published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on the known chemical shifts of its constituent parts: a 3-substituted benzoic acid and a 2-substituted azetidine ring. researchgate.netdocbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons and the aromatic protons. The proton on the carbon bearing the benzoic acid group (C2 of the azetidine) would likely appear as a multiplet due to coupling with the adjacent CH₂ group. The protons on the azetidine ring would exhibit complex splitting patterns (geminal and vicinal coupling). The aromatic protons on the benzoic acid ring would appear in the typical downfield region (7.0-8.5 ppm). Due to the meta-substitution pattern, four distinct aromatic signals are expected, with coupling constants characteristic of their ortho, meta, and para relationships. docbrown.info The acidic proton of the carboxylic acid would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm). docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure. It is expected to display signals for all 10 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around 170 ppm. docbrown.info The aromatic carbons would resonate in the 125-135 ppm range, with the carbon attached to the carboxyl group (ipso-carbon) appearing at a slightly different shift. docbrown.info The carbons of the azetidine ring would be found in the aliphatic region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Azetidine-NH | 2.0 - 4.0 | Broad Singlet |

| Azetidine-CH (C2) | 4.0 - 4.5 | Multiplet |

| Azetidine-CH₂ (C3) | 2.5 - 3.5 | Multiplet |

| Azetidine-CH₂ (C4) | 3.5 - 4.0 | Multiplet |

| Aromatic-H | 7.4 - 8.2 | Multiplets |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Azetidine-CH (C2) | 55 - 65 |

| Azetidine-CH₂ (C3) | 25 - 35 |

| Azetidine-CH₂ (C4) | 45 - 55 |

| Aromatic-C (Quaternary) | 129 - 135 |

| Aromatic-CH | 128 - 134 |

Advanced Mass Spectrometry Techniques for Molecular Confirmation and Purity Analysis

Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are indispensable for confirming the molecular formula and assessing the purity of this compound. researchgate.net Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be ideal. nih.gov

The calculated monoisotopic mass of this compound (C₁₀H₁₁NO₂) is 177.07898 Da. HRMS analysis would be expected to measure this mass with high accuracy (typically < 5 ppm), which serves as strong evidence for the elemental composition. nih.gov In positive ion mode ESI-MS, the compound would primarily be observed as the protonated molecule [M+H]⁺ at m/z 194.08118. uni.lu Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be detected. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 192.06662 would be the predominant species. uni.lu

Tandem mass spectrometry (MS/MS) experiments would be used to further confirm the structure by analyzing fragmentation patterns. For the [M+H]⁺ ion, characteristic fragmentation would likely involve the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group, or cleavage of the azetidine ring. This detailed fragmentation data provides a fingerprint that can be used to verify the connectivity of the atoms within the molecule.

Table 4: Predicted m/z Values for this compound in High-Resolution Mass Spectrometry

| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M] | C₁₀H₁₁NO₂ | 177.07898 |

| [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.08626 |

| [M+Na]⁺ | C₁₀H₁₁NNaO₂⁺ | 200.06815 |

Conformational Analysis and Theoretical Chemistry of 3 Azetidin 2 Yl Benzoic Acid

Computational Conformational Studies of Azetidine-Benzoic Acid Systems (e.g., DFT, Molecular Dynamics)

Computational chemistry serves as a powerful tool for investigating the conformational properties of complex molecules like 3-(Azetidin-2-yl)benzoic acid. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are frequently employed to explore the potential energy surface of a molecule, identifying stable conformers and the energy barriers between them. nih.govresearchgate.net

DFT calculations are particularly effective for determining the optimized geometries and relative energies of different conformers. mdpi.comnih.gov For a molecule with multiple rotatable bonds, such as the one connecting the azetidine (B1206935) and benzoic acid rings, a potential energy surface (PES) scan can reveal the most energetically favorable orientations. These studies often show that specific spatial arrangements are preferred due to the interplay of steric and electronic effects. mdpi.com

Molecular dynamics simulations complement DFT by providing a view of the molecule's behavior over time, accounting for thermal motion and solvent effects. nih.govresearchgate.net An MD simulation of this compound would reveal the dynamic range of conformations accessible under specific conditions, such as in an aqueous environment. This is crucial as the flexibility of the azetidine ring and its orientation relative to the phenyl ring can influence how the molecule interacts with its environment. nih.govnih.gov For instance, simulations of azetidine-2-carboxylic acid, a related compound, have shown that the four-membered ring imparts significant conformational constraints. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-C(azetidine) | 1.52 Å |

| Bond Angle | C(aromatic)-C(aromatic)-C(azetidine) | 120.5° |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(azetidine)-N(azetidine) | -85.3° |

| Azetidine Ring Puckering Angle | - | 25.1° |

Understanding Conformational Flexibility and Polymorphism in Azetidine-Benzoic Acid Derivatives

The conformational flexibility of a molecule is a key determinant of its ability to exist in different crystalline forms, a phenomenon known as polymorphism. nih.govuky.edu For derivatives of azetidine and benzoic acid, rotations around single bonds are the primary source of this flexibility. In this compound, the key torsional angles are those governing the orientation of the azetidine ring relative to the benzoic acid moiety and the puckering of the azetidine ring itself.

Computational studies on related benzoic acid derivatives have demonstrated that even subtle changes in molecular conformation can lead to different crystal packing arrangements, resulting in conformational polymorphism. nih.govresearchgate.netumt.edu An analysis of 3-(azidomethyl)benzoic acid, for example, identified three distinct conformational polymorphs, with the differences arising from the flexibility of the azidomethyl group. nih.gov Similarly, the azetidine substituent in this compound is a source of conformational diversity. The energetic barriers between different conformers are often small, within the range of intermolecular interaction energies, meaning that crystal packing forces can stabilize conformations that are not the global minimum in the gas phase. nih.gov

The study of polymorphism is critical, as different polymorphs of a compound can have distinct physical properties. Theoretical predictions of stable crystal structures and their relative energies help to rationalize and guide experimental polymorph screening. uky.edu

Analysis of Intramolecular Interactions and Their Influence on Molecular Geometry

The three-dimensional structure of this compound is heavily influenced by a network of intramolecular interactions. These non-covalent interactions, though weaker than covalent bonds, play a decisive role in stabilizing specific conformations. rsc.orgcardiff.ac.uk

A primary intramolecular interaction to consider is the potential for hydrogen bonding. Depending on the conformation, a hydrogen bond could form between the carboxylic acid group and the nitrogen atom of the azetidine ring. rsc.orgnih.gov DFT and Quantum Theory of Atoms in Molecules (QTAIM) analyses are used to identify and characterize these bonds. mdpi.comnih.gov The presence of such an interaction would significantly constrain the molecule's geometry, restricting rotation around the C-C bond linking the two ring systems and favoring a more planar arrangement. rsc.org

Quantum Chemical Reactivity Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of quantum chemical reactivity analysis, providing insights into the electronic behavior of a molecule. aimspress.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. mdpi.com

For this compound, DFT calculations can map the distribution and energies of these frontier orbitals. researchgate.netresearchgate.netnih.gov Typically, the HOMO is localized over the electron-rich regions of the molecule, likely the benzene (B151609) ring and the nitrogen atom, while the LUMO is distributed over the electron-deficient areas, such as the carboxylic acid group and the aromatic ring. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical potential, hardness, softness, and the electrophilicity index. nih.govnih.gov These parameters provide a quantitative measure of the molecule's expected reactivity in chemical reactions. Molecular Electrostatic Potential (MEP) maps further complement this analysis by visualizing the electron density distribution, highlighting the regions most susceptible to electrophilic and nucleophilic attack. aimspress.comnih.gov

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |

| Chemical Hardness (η) | 2.83 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 2.25 | Propensity to accept electrons |

Reactivity and Mechanistic Investigations of 3 Azetidin 2 Yl Benzoic Acid Scaffolds

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ring System

The chemical behavior of the azetidine ring within the 3-(Azetidin-2-yl)benzoic acid scaffold is significantly influenced by its inherent ring strain. rsc.orgresearchgate.netrsc.org The four-membered azetidine ring possesses a substantial strain energy of approximately 25.4 kcal/mol. rsc.org This value is intermediate, falling between the highly strained three-membered aziridines (27.7 kcal/mol) and the largely strain-free five-membered pyrrolidines (5.4 kcal/mol). rsc.org This strain is a consequence of both angle strain, resulting from the deviation of bond angles from the ideal 109.5° tetrahedral angle, and torsional strain, which arises from the eclipsing interactions of substituents on adjacent ring atoms. libretexts.org While azetidines are noted to be more stable and more easily handled than their aziridine (B145994) counterparts, the stored energy within the ring provides a thermodynamic impetus for reactions that result in ring-opening or rearrangement, as these processes alleviate the inherent strain. rsc.orgrsc.orgresearchwithrutgers.com

The benzoic acid substituent at the 2-position of the azetidine ring can modulate its reactivity. The electron-withdrawing character of the carboxylic acid group may influence the electronic properties of the ring, thereby affecting the regioselectivity of ring-opening reactions. Furthermore, the stereochemistry at the C2 position is a critical determinant of the stereochemical outcome of subsequent chemical transformations.

The reactivity of the azetidine ring in this compound, driven by its strain, renders it a versatile intermediate in organic synthesis. rsc.orgresearchgate.net Reactions involving the cleavage of the C-N or C-C bonds of the azetidine ring are often energetically favorable due to the release of this ring strain, a characteristic that has been widely exploited to construct more intricate molecular structures. rsc.org

Ring-Opening and Ring-Expansion Reactions of Azetidines within the Scaffold

The intrinsic strain of the azetidine ring in this compound scaffolds predisposes them to a range of ring-opening and ring-expansion reactions. magtech.com.cnresearchgate.net These transformations are valuable strategies for the synthesis of more elaborate nitrogen-containing molecules.

Nucleophilic ring-opening reactions represent a common transformation for azetidines. magtech.com.cn Such reactions generally necessitate the activation of the azetidine nitrogen, typically through protonation or coordination to a Lewis acid, which enhances the electrophilicity of the ring's carbon atoms. magtech.com.cnacs.org The regioselectivity of the subsequent nucleophilic attack is governed by a combination of the electronic and steric properties of the substituents on the azetidine ring. magtech.com.cn In the case of a scaffold like this compound, nucleophilic attack could potentially occur at either the C2 or C4 position, yielding different γ-aminobenzoic acid derivatives. The electronic influence of the benzoic acid group and the steric environment around the ring are expected to be key factors in determining the preferred site of attack.

Ring-expansion reactions of azetidines offer a pathway to larger, and often more stable, heterocyclic systems such as pyrrolidines and piperidines. nih.gov A frequently employed strategy involves the reaction of azetidines with carbenes or their precursors, often catalyzed by transition metals like copper or rhodium. nih.gov This can facilitate a one-carbon ring expansion via a magtech.com.cnnih.gov-Stevens rearrangement of an intermediate ammonium (B1175870) ylide. nih.govchemrxiv.org Applied to this compound, such a reaction could produce substituted proline derivatives. An alternative method for ring expansion is the acid-mediated rearrangement of 2,2-disubstituted azetidine carbamates, which yields 1,3-oxazinan-2-ones. researchgate.netmorressier.com

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Ring Opening | Nucleophile (e.g., R-OH, R-SH, R-NH2), Acid Catalyst | γ-Amino Acid Derivatives | magtech.com.cn |

| magtech.com.cnnih.gov-Stevens Rearrangement (Ring Expansion) | Diazo compound, Copper or Rhodium Catalyst | Pyrrolidine (B122466) Derivatives | nih.gov |

| Acid-Mediated Ring Expansion | Brønsted Acid | 1,3-Oxazinan-2-ones | researchgate.net |

Stereoselective Functionalization of Azetidine C-H Bonds

Recent progress in synthetic chemistry has led to methods for the direct and stereoselective functionalization of C-H bonds within azetidine rings. rsc.org This approach provides a highly efficient means of introducing molecular complexity while avoiding the need for pre-functionalized starting materials. For a molecule such as this compound, the stereoselective functionalization of the C-H bonds at the C3 and C4 positions would enable the synthesis of a wide array of substituted derivatives with precise stereochemical control.

A prominent strategy in this area involves the use of a directing group attached to the azetidine nitrogen, which guides a metal catalyst to a specific C-H bond. rsc.org For example, an 8-aminoquinoline (B160924) directing group has been effectively used in the palladium-catalyzed arylation of C(sp3)-H bonds in azetidines. rsc.org The stereochemical course of these reactions is often controlled by the directing group and the catalytic system, allowing for diastereoselective outcomes.

In addition, organometallic strategies have been developed for the stereoselective synthesis of functionalized azetidine carboxylic acid derivatives. acs.org These methods may involve the asymmetric reduction of unsaturated precursors to establish chirality or the diastereoselective alkylation of enolates derived from azetidine-2-carboxylic esters. The existing stereocenter at the C2 position in this compound can act as a chiral auxiliary, directing the stereoselective introduction of new substituents at other positions on the ring.

| Functionalization Strategy | Key Features | Potential Application to this compound | Reference |

|---|---|---|---|

| Directed C-H Activation | Use of a directing group for site-selective functionalization. | Introduction of substituents at C3 and C4 with high stereocontrol. | rsc.org |

| Asymmetric Hydrogenation | Catalytic reduction of unsaturated azetidine precursors. | Enantioselective synthesis of substituted azetidine-2-carboxylic acids. | acs.org |

| Diastereoselective Alkylation | Use of the existing stereocenter to control the stereochemistry of new substituent introduction. | Synthesis of diastereomerically pure polysubstituted azetidines. | acs.org |

Detailed Mechanistic Pathways in Azetidine Carboxylic Acid Transformations

A thorough understanding of the mechanistic pathways involved in reactions of azetidine carboxylic acids is essential for controlling reaction outcomes and optimizing conditions. The transformations of scaffolds like this compound are typically governed by a nuanced interplay of electronic effects, steric hindrance, and the inherent strain of the four-membered ring.

In nucleophilic ring-opening reactions, the mechanism generally begins with the activation of the azetidine nitrogen by a Brønsted or Lewis acid. acs.org This activation step increases the electrophilicity of the ring's carbon atoms, rendering them more susceptible to nucleophilic attack. A key mechanistic consideration is the regioselectivity of this attack, specifically whether it occurs at the C2 or C4 position. For 2-arylazetidines, computational studies can be employed to predict the preferred site of attack by evaluating the stability of the respective transition states. thescience.dev The presence of the carboxylic acid group at the C2 position in this compound would likely favor nucleophilic attack at the C4 position due to a combination of electronic and steric factors.

The ring-expansion of azetidines with carbenes is believed to proceed through the formation of an aziridinium (B1262131) ylide intermediate. nih.gov This ylide can subsequently undergo a magtech.com.cnnih.gov-Stevens rearrangement, which can be a concerted or stepwise process involving the migration of a substituent from the nitrogen to an adjacent carbon atom, ultimately leading to the expanded ring structure. nih.govchemrxiv.org The stereochemistry of the starting azetidine can often be transferred to the resulting pyrrolidine product with a high degree of fidelity.

Computational modeling has emerged as a powerful tool for elucidating the mechanisms of complex reactions involving azetidines. thescience.dev For instance, density functional theory (DFT) calculations can be utilized to map the potential energy surfaces of various reaction pathways, identify key intermediates and transition states, and predict stereochemical outcomes. Such computational investigations on derivatives of this compound could offer profound insights into their reactivity and inform the design of novel synthetic transformations.

Applications in Chemical Biology and Advanced Medicinal Chemistry Research

3-(Azetidin-2-yl)benzoic Acid as a Core Pharmacophore and Peptidomimetic Scaffold

The this compound framework is recognized as a valuable pharmacophore, an abstract concept of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, introduces a conformational rigidity that is advantageous in drug design. nih.gov This rigidity helps to lock the molecule into a specific conformation that can lead to higher binding affinity and selectivity for a target protein.

In the context of peptidomimetics, the azetidine-benzoic acid scaffold serves as a non-peptide backbone that can mimic the spatial arrangement of amino acid side chains in a peptide. mdpi.comresearchgate.net This is particularly useful in overcoming the limitations of traditional peptide-based drugs, such as poor metabolic stability and low oral bioavailability. By replacing a portion of a peptide sequence with this scaffold, researchers can create more drug-like molecules that retain the desired biological activity. The phenethylamine (B48288) structural motif, which is embedded within some azetidine-based scaffolds, is a common feature in many centrally active agents. nih.gov

Rational Scaffold Design for Modulating Ligand-Target Interactions

The rational design of ligands based on the this compound scaffold is a key strategy for optimizing interactions with biological targets. This involves a deep understanding of the target's binding site and the systematic modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For azetidine-benzoic acid analogues, SAR studies have provided valuable insights into the functional importance of different substituents on both the azetidine and benzoic acid rings. researchgate.netsemanticscholar.org

For instance, in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, systematic variations of the benzoic acid and cyclohexylbenzyl moieties of a lead compound were performed to optimize potency and physicochemical properties. nih.govacs.org It was found that substitutions on the benzoic acid ring could significantly impact the inhibitory potency. For example, the addition of a fluorine atom at the 2- or 3-position of the benzoic acid group in a cyclohexylpyridylmethyl subseries helped to regain STAT3 potency. acs.org

| Compound | Modification on Benzoic Acid | Target | IC50 (µM) |

|---|---|---|---|

| 6h | 2-Fluoro substitution | STAT3 | 0.75 |

| 6i | 3-Fluoro substitution | STAT3 | 0.86 |

| - | Unsubstituted Benzoic Acid | STAT3 | Less Potent |

| - | 4-Oxazolecarboxylic acid replacement | STAT3 | Weaker Activity |

| - | 2-Pyridinecarboxylic acid replacement | STAT3 | Weaker Activity |

The inherent rigidity of the azetidine ring is a key feature in the design of conformationally constrained ligands. acs.org By restricting the number of possible conformations a molecule can adopt, researchers can pre-organize the pharmacophoric groups in an orientation that is optimal for binding to the target, thus reducing the entropic penalty of binding. This strategy has been successfully applied in the structure-based design of potent, cell-permeable small-molecule inhibitors targeting the SH2 domain of STAT3. acs.org The design of such constrained analogues often leads to improved selectivity and cellular activity.

In Vitro Target Identification and Biochemical Validation

Once novel compounds based on the this compound scaffold are synthesized, their biological activity must be validated through a series of in vitro assays. These experiments are essential for confirming the mechanism of action and quantifying the potency of the new molecules.

For compounds designed as enzyme inhibitors, a variety of biochemical assays are employed. In the case of STAT3 inhibitors, Electrophoretic Mobility Shift Assays (EMSA) are commonly used to measure the inhibition of STAT3 DNA-binding activity. nih.govacs.org In this assay, nuclear extracts containing activated STAT3 are pre-incubated with increasing concentrations of the inhibitor before the addition of a radiolabeled DNA probe that binds to STAT3. The resulting DNA-protein complexes are then separated by gel electrophoresis, and the inhibitory potency is determined by quantifying the decrease in the STAT3:DNA complex band. nih.govacs.org From these dose-response curves, the half-maximal inhibitory concentration (IC50) can be calculated.

Isothermal titration calorimetry (ITC) is another powerful technique used to confirm direct binding to the target protein and to determine the dissociation constant (KD), providing a measure of binding affinity. nih.gov For example, certain azetidine-based STAT3 inhibitors have been shown to have high-affinity binding to STAT3 with KD values in the nanomolar range. nih.gov

| Compound | STAT3 IC50 (µM) | STAT1/STAT5 IC50 (µM) | STAT3 KD (nM) |

|---|---|---|---|

| 5a | 0.55 | >18 | - |

| 5o | 0.38 | >18 | - |

| 7g | - | - | 880 |

| 8i | 0.34 | >18 | - |

| 9k | - | - | 960 |

Affinity-based probes (AfBPs) are valuable chemical tools for identifying and studying the protein targets of a particular ligand. nih.gov These probes typically consist of three components: a high-affinity scaffold (in this case, the azetidine-benzoic acid core), a reactive group (or "warhead") that forms a covalent bond with the target protein, and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and isolation. nih.govnih.gov

The development of an affinity-based probe based on the this compound scaffold would involve synthesizing a derivative that incorporates a suitable reactive group and a reporter tag. This probe could then be used in "chemoprecipitation" experiments to selectively pull down its binding partners from cell lysates, allowing for the identification of novel targets or the confirmation of known interactions. nih.gov This approach provides a powerful method for target validation and proteomic profiling of azetidine-benzoic acid-based ligands.

High-Throughput Screening and Library Design for Azetidine-Based Scaffolds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. nih.gov The design and synthesis of focused compound libraries are critical to the success of HTS campaigns. Azetidine-based scaffolds, including derivatives of this compound, have garnered significant interest for library design due to the desirable physicochemical properties conferred by the strained four-membered ring. chemrxiv.org The synthesis of diverse collections of azetidine-based scaffolds is a key strategy for developing lead-like libraries, particularly for targets within the central nervous system (CNS). nih.govoregonstate.edunih.govbroadinstitute.org

A notable example involved the creation of a 1976-membered library of spirocyclic azetidine compounds. nih.govoregonstate.edu The development of such libraries often employs diversity-oriented synthesis (DOS), which aims to generate structurally diverse molecules from a common starting material. nih.gov In the context of azetidine scaffolds, this can involve the diversification of a densely functionalized azetidine ring system to create a wide array of fused, bridged, and spirocyclic structures. nih.govbroadinstitute.orgresearchgate.net The design of these libraries is often guided by in silico analysis of key physicochemical parameters to ensure "drug-like" properties. nih.govresearchgate.net

The utility of these libraries is demonstrated through their application in HTS campaigns to identify novel inhibitors for various biological targets. For instance, a robust and efficient strategy for the high-throughput synthesis of a 325-member azide (B81097) library has been reported, which is suitable for direct "click" chemistry and in situ screening. rsc.orgresearchgate.net This approach highlights the modularity and efficiency required for generating large and diverse chemical libraries for screening purposes. researchgate.net The development of quantitative high-throughput screening (qHTS) has further enhanced the ability to efficiently identify biological activities in large chemical libraries by generating concentration-response curves for numerous compounds in a single experiment. nih.gov

| Library Type | Size | Key Features | Reference |

| Spirocyclic Azetidines | 1976 members | Focused on CNS-like properties | nih.govoregonstate.edu |

| Diverse Azetidine Scaffolds | Not specified | Fused, bridged, and spirocyclic systems | nih.govbroadinstitute.orgresearchgate.net |

| Azide Library for "Click" Chemistry | 325 members | Suitable for direct in situ screening | rsc.orgresearchgate.net |

Computational Drug Discovery Initiatives

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. For azetidine-containing molecules like this compound, computational approaches play a crucial role in predicting their interactions with biological targets and in the design of novel derivatives with improved properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. vistas.ac.in This method is widely applied to azetidine derivatives to understand their binding modes and to guide the design of more potent inhibitors. For example, in silico molecular docking has been used to evaluate the anti-proliferative potential of novel azetidin-2-one (B1220530) derivatives as inhibitors of the epidermal growth factor receptor (EGFR). researchgate.net Such studies can provide insights into the specific interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interactions over time. researchgate.net MD simulations have been used to study the behavior of azetidine-containing compounds in biological systems. For instance, the proline analogue, azetidine-2-carboxylic acid, has been parameterized for use in molecular dynamics simulations to evaluate its effect on peptide conformations. nih.gov These simulations revealed that this azetidine derivative has a greater propensity to induce bends in a polypeptide chain compared to proline. nih.gov In another study, MD simulations were employed to investigate the melting of 1,3,3-trinitroazetidine, demonstrating the utility of these methods in predicting the physical properties of azetidine-containing materials. acs.org The validation of docking results through MD simulations can provide greater confidence in the predicted binding modes and energies. researchgate.net

| Computational Method | Application to Azetidine Derivatives | Key Findings | Reference |

| Molecular Docking | Prediction of binding of azetidin-2-one derivatives to EGFR | Identification of key binding interactions and potent inhibitors | researchgate.net |

| Molecular Dynamics | Study of azetidine-2-carboxylic acid in pentapeptides | Revealed a higher propensity to induce peptide chain bending compared to proline | nih.gov |

| Molecular Dynamics | Investigation of the melting of 1,3,3-trinitroazetidine | Prediction of physical properties of energetic materials | acs.org |

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. youtube.com This approach is particularly valuable for exploring the vast chemical space of potential azetidine-benzoic acid derivatives. Virtual libraries of these compounds can be generated by simulating chemical reactions on a computer, leveraging known synthetic routes to create a diverse range of potential drug-like molecules. youtube.com

Chemoinformatics plays a crucial role in the design and analysis of these virtual libraries. It involves the use of computational methods to analyze the physicochemical properties of molecules and to identify structure-activity relationships. For azetidine-based libraries, chemoinformatic tools can be used to filter compounds based on desirable properties, such as those that favor penetration of the blood-brain barrier for CNS targets. nih.gov The integration of virtual screening with chemoinformatics allows for the efficient identification of promising hit compounds that can then be synthesized and tested experimentally, significantly accelerating the drug discovery process.

Future Research Directions and Translational Perspectives

Development of Next-Generation Synthetic Strategies for Complex 3-(Azetidin-2-yl)benzoic Acid Architectures

Future synthetic efforts will likely focus on creating more complex and diverse libraries based on the this compound core. While traditional methods for azetidine (B1206935) synthesis have been challenging, recent advancements are paving the way for more sophisticated molecular designs. nih.govnih.gov Key future strategies include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate a wide array of structurally diverse molecules from a common starting point. nih.govresearchgate.net Applying DOS principles to the this compound scaffold will enable the creation of fused, bridged, and spirocyclic derivatives, significantly expanding the accessible chemical space. nih.govnih.gov This is crucial for discovering compounds with novel biological activities.

Strain-Release Functionalization: Capitalizing on the inherent ring strain of the azetidine core, strain-release functionalization of precursors like 1-azabicyclobutanes offers a modular and programmable route to complex, stereochemically pure azetidines. chemrxiv.org This method allows for the parallel synthesis of diverse libraries that would be difficult to produce otherwise. chemrxiv.org

Late-Stage Functionalization: Developing methods for the late-stage modification of the this compound core is a critical future direction. This would allow for the rapid generation of analogs from a common advanced intermediate, accelerating the optimization of lead compounds. Techniques such as C-H activation on the phenyl ring or functionalization of the azetidine nitrogen will be instrumental.

| Synthetic Strategy | Description | Potential Outcome |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse molecules from a common scaffold. nih.govresearchgate.net | Access to novel fused, bridged, and spirocyclic azetidine-benzoic acid architectures. nih.govnih.gov |

| Strain-Release Functionalization | Utilizes the ring strain of precursors to drive the formation of complex azetidines. chemrxiv.org | Modular and stereocontrolled synthesis of complex derivatives. chemrxiv.org |

| Late-Stage Functionalization | Modification of a complex molecule at a late step in the synthesis. | Rapid generation of analogs for structure-activity relationship (SAR) studies. |

Integration of Advanced Computational Methods for Predictive Design and Optimization

Computational chemistry is set to play an increasingly vital role in guiding the design and optimization of this compound derivatives. By predicting molecular properties and interactions, these methods can significantly reduce the time and cost associated with drug discovery.

Future applications will likely involve:

In Silico Property Prediction: Algorithms can predict key physicochemical and pharmacokinetic (ADME) properties, such as solubility, permeability, and metabolic stability. nih.govresearchgate.net This is particularly important for designing drugs targeting the central nervous system (CNS), where stringent property requirements govern blood-brain barrier penetration. nih.gov

Structure-Based Drug Design (SBDD): Molecular docking and dynamics simulations will be used to predict how derivatives of this compound bind to specific biological targets. nih.govresearchgate.net This allows for the rational design of compounds with enhanced potency and selectivity. For instance, docking studies have been used to design benzoic acid derivatives as inhibitors of enzymes like CYP53 and acetylcholinesterase. nih.govnih.gov

Machine Learning and AI: Advanced algorithms can analyze large datasets of chemical structures and biological activities to identify novel patterns and predict the therapeutic potential of new designs. This data-driven approach can help prioritize which complex architectures to synthesize and test. nih.gov

| Computational Method | Application in Drug Design | Example |

| In Silico ADME Prediction | Predicts drug-like properties (solubility, permeability, etc.). nih.gov | Designing CNS-active compounds with optimal blood-brain barrier penetration. nih.govresearchgate.net |

| Molecular Docking | Simulates the binding of a molecule to a biological target. nih.gov | Designing specific inhibitors for targets like acetylcholinesterase or fungal enzymes. nih.govnih.gov |

| Machine Learning | Identifies structure-activity relationships from large datasets. | Prioritizing synthetic targets with a higher probability of biological activity. |

Exploration of Novel Biological Targets and Therapeutic Areas for Azetidine-Benzoic Acid Scaffolds

The this compound scaffold holds promise for a wide range of therapeutic applications, owing to the diverse pharmacological activities associated with both azetidine and benzoic acid derivatives. nih.govresearchgate.net Future research will focus on systematically exploring these possibilities.

Oncology: Azetidine-containing compounds have shown potential as anticancer agents. nih.govjmchemsci.com For example, derivatives have been developed as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell survival and proliferation. nih.govacs.org Future work could expand this to other oncology targets.

Central Nervous System (CNS) Disorders: The azetidine scaffold is well-suited for developing CNS-focused libraries due to its favorable physicochemical properties. nih.govnih.gov This opens avenues for discovering treatments for neurodegenerative diseases like Alzheimer's, as well as other CNS disorders. nih.govnih.gov

Infectious Diseases: The azetidine ring is a core component of β-lactam antibiotics. jmchemsci.com While this compound itself is not a β-lactam, the scaffold could be used to develop novel antibacterial or antifungal agents that operate through different mechanisms. nih.govnih.gov

Inflammation and Metabolic Diseases: Benzoic acid derivatives have been investigated for anti-inflammatory and antidiabetic properties. researchgate.netjmchemsci.com Integrating the azetidine core could lead to the development of novel modulators of inflammatory pathways or metabolic targets.

| Therapeutic Area | Potential Biological Target(s) | Rationale |

| Oncology | STAT3, Kinases, Proteases | Azetidine derivatives have shown anticancer activity and can inhibit key cancer signaling pathways. nih.govnih.govacs.org |

| CNS Disorders | Neurotransmitter Receptors, Enzymes | The scaffold has favorable properties for blood-brain barrier penetration. nih.govnih.gov |

| Infectious Diseases | Bacterial or Fungal Enzymes | The azetidine motif is a known pharmacophore in anti-infectives. nih.govjmchemsci.com |

| Inflammation | Cyclooxygenases, Cytokines | Benzoic acid derivatives are known to possess anti-inflammatory properties. jmchemsci.com |

Innovations in Chemical Probe Development Utilizing the Azetidine-Benzoic Acid Core

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The this compound scaffold provides a versatile platform for creating novel probes.

Future innovations in this area may include:

Activity-Based Protein Profiling (ABPP) Probes: By incorporating a reactive group (e.g., an acrylamide) onto the azetidine-benzoic acid core, researchers can create probes that covalently bind to specific proteins in their native cellular environment. chemrxiv.org This allows for the identification of novel drug targets and the study of enzyme activity in complex biological systems.

Fluorescent Probes: The azetidine ring has been shown to enhance the quantum efficiency of fluorophores. nih.gov Attaching a fluorescent reporter to the this compound scaffold could generate probes for imaging specific biological molecules or processes with high sensitivity. The azetidine's conformational rigidity can limit non-radiative decay pathways, leading to brighter probes. nih.gov

Photoaffinity Probes: Incorporating a photoreactive group would allow for light-induced covalent cross-linking of the probe to its biological target. This is a powerful technique for identifying the specific binding partners of a compound within a cell.

| Type of Chemical Probe | Function | Advantage of Azetidine-Benzoic Acid Core |

| Activity-Based Probes | Covalently labels active enzymes or proteins. chemrxiv.org | Provides a rigid scaffold for precise positioning of the reactive group. |

| Fluorescent Probes | Enables visualization of biological targets or processes. | The azetidine moiety can enhance fluorescence properties. nih.gov |

| Photoaffinity Probes | Covalently links to targets upon light activation. | The benzoic acid moiety can be readily modified to include a photoreactive group. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Azetidin-2-yl)benzoic acid in laboratory settings?

- Methodological Answer : A two-step synthesis protocol can be adapted from related benzoic acid derivatives. First, perform a condensation reaction between a substituted benzaldehyde and an azetidine-containing amine in acidic media (e.g., sulfuric acid or methanesulfonic acid). Second, oxidize the intermediate using aqueous alkaline conditions with oxidizing agents like potassium persulfate or hydrogen peroxide to yield the final product. Validate each step via thin-layer chromatography (TLC) and elemental analysis .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v). UV detection at 254 nm ensures sensitivity. Recovery rates >98% and RSD <1.2% can be achieved, as demonstrated for structurally similar benzoic acid derivatives . For structural confirmation, supplement with LC-MS (electrospray ionization in negative mode) to detect molecular ions and fragments .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

- Methodological Answer :

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store at 2–8°C in airtight containers.

- Dispose of waste via certified hazardous waste services.

- Emergency protocols: Rinse exposed skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

- Methodological Answer : Use complementary analytical techniques:

- NMR : Compare and spectra with computational predictions (e.g., ACD/Labs) to confirm substituent positions.

- IR : Identify functional groups (e.g., carbonyl stretching at ~1700 cm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas.

Cross-reference with crystallographic data (if available) to resolve ambiguities in dihedral angles or tautomerism .

Q. What strategies are effective for functionalizing this compound to enhance its bioactivity?

- Methodological Answer :

- Diazenyl Functionalization : Couple with 4-(dimethylamino)phenyl diazenyl groups via diazo-coupling reactions in acidic ethanol. Purify via recrystallization and validate using NMR .

- Metal Coordination : Synthesize organometallic complexes (e.g., triphenyltin(IV)) by refluxing with SnCl in methanol. Test bioactivity in apoptosis assays using flow cytometry .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be addressed?

- Methodological Answer :

- Challenge : Matrix interference from proteins or lipids.

- Solution : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound. Quantify via LC-MS/MS with a deuterated internal standard (e.g., -benzoic acid) to correct for ion suppression. Calibrate with spiked plasma/serum samples (0.1–100 µg/mL range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.